molecular formula C3HI2N3O2 B15219933 1H-Imidazole, 2,4-diiodo-5-nitro- CAS No. 19183-12-1

1H-Imidazole, 2,4-diiodo-5-nitro-

Cat. No.: B15219933
CAS No.: 19183-12-1
M. Wt: 364.87 g/mol
InChI Key: AYXLLMDYGCNDPS-UHFFFAOYSA-N
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Description

2,5-Diiodo-4-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diiodo-4-nitro-1H-imidazole typically involves the nitration of an imidazole precursor followed by iodination. One common method starts with the nitration of imidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position. This is followed by iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate to introduce iodine atoms at the 2 and 5 positions.

Industrial Production Methods: Industrial production of 2,5-diiodo-4-nitro-1H-imidazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diiodo-4-nitro-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products can include azido, thiol, or other substituted imidazoles.

    Reduction Products: 2,5-diiodo-4-amino-1H-imidazole.

    Oxidation Products: N-oxide derivatives of the imidazole ring.

Scientific Research Applications

2,5-Diiodo-4-nitro-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties. The presence of iodine and nitro groups can enhance the compound’s ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of advanced materials, including conductive polymers and organic semiconductors.

    Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in biochemical assays and drug discovery.

Mechanism of Action

The mechanism of action of 2,5-diiodo-4-nitro-1H-imidazole in biological systems involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and proteins, leading to antimicrobial or anticancer effects. The iodine atoms may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

    2,4,5-Triiodoimidazole: Similar in structure but with an additional iodine atom.

    4-Nitroimidazole: Lacks the iodine atoms but retains the nitro group.

    2-Iodo-4-nitroimidazole: Contains only one iodine atom.

Uniqueness: 2,5-Diiodo-4-nitro-1H-imidazole is unique due to the specific positioning of the iodine and nitro groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a multifunctional compound in various applications.

Properties

CAS No.

19183-12-1

Molecular Formula

C3HI2N3O2

Molecular Weight

364.87 g/mol

IUPAC Name

2,4-diiodo-5-nitro-1H-imidazole

InChI

InChI=1S/C3HI2N3O2/c4-1-2(8(9)10)7-3(5)6-1/h(H,6,7)

InChI Key

AYXLLMDYGCNDPS-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N1)I)I)[N+](=O)[O-]

Origin of Product

United States

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